ITD-1

Content Navigation

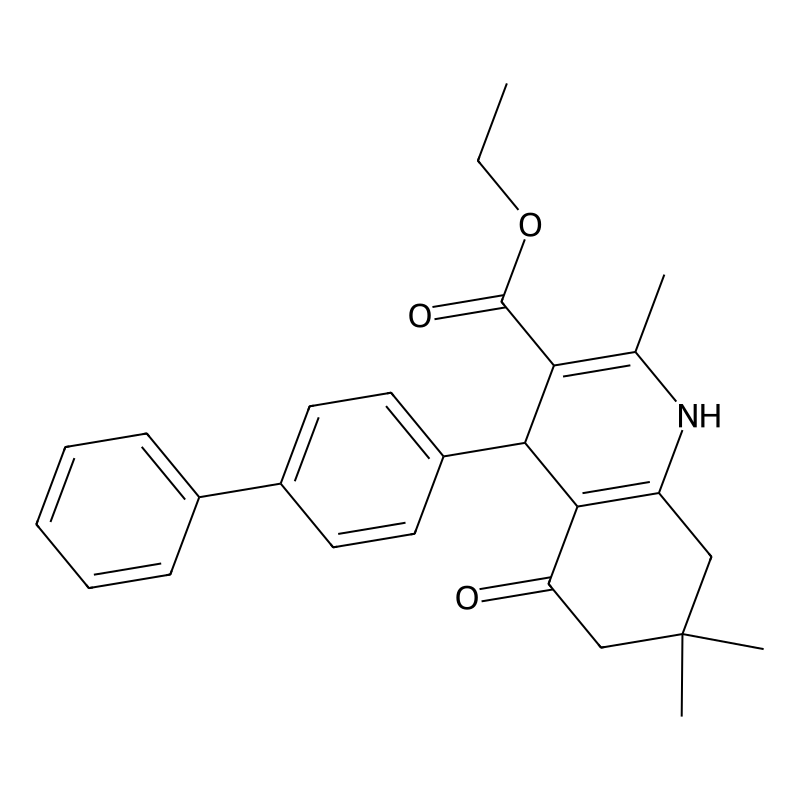

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

ITD-1 is a selective 1,4-dihydropyridine derivative that functions as a targeted inhibitor of transforming growth factor-beta (TGF-β) signaling. Unlike conventional small-molecule inhibitors that target the kinase domain of type I receptors, ITD-1 induces the proteasomal degradation of the type II TGF-β receptor (TGFBR2), effectively clearing it from the cell surface [1]. This mechanism of action provides quantifiable selectivity for TGF-β over closely related pathways such as Activin A and Nodal. In procurement and process design, ITD-1 is primarily utilized as a critical media supplement for the directed differentiation of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) into cardiomyocytes, where it enables reproducible yields in chemically defined, scalable manufacturing workflows [2].

Substituting ITD-1 with standard ALK4/5/7 kinase inhibitors, such as SB-431542 or RepSox, critically compromises workflows that require pathway-specific isolation, particularly in developmental biology and stem cell manufacturing. Generic ALK inhibitors indiscriminately block both TGF-β and Activin A signaling due to shared intracellular cascades [1]. Because Activin A is strictly required during the early stages of mesoderm patterning, applying broad-spectrum inhibitors like SB-431542 during this phase completely abolishes cardiogenesis [1]. ITD-1 bypasses this bottleneck by selectively degrading TGFBR2, leaving Activin A signaling intact. Consequently, attempting to substitute ITD-1 with a generic kinase inhibitor in differentiation protocols results in absolute yield failures and protocol irreproducibility.

Cardiomyocyte Yield in Pluripotent Stem Cell Differentiation

In standardized ESC differentiation assays, the timing and specificity of TGF-β inhibition dictate final cell yields. When applied during the mesoderm patterning phase (days 1-5), ITD-1 potently enhanced TNNT2+ cardiomyocyte yields by approximately 30%, resulting in a final population of ~60% cardiomyocytes. In direct comparison, the standard inhibitor SB-431542 completely blocked cardiogenesis at this stage due to its off-target suppression of Activin A[1].

| Evidence Dimension | TNNT2+ Cardiomyocyte Yield |

| Target Compound Data | ITD-1: Enhanced yield by ~30% (resulting in ~60% total cardiomyocytes) |

| Comparator Or Baseline | SB-431542: 0% yield (complete blockade of cardiogenesis) |

| Quantified Difference | Absolute rescue and enhancement of cardiogenesis vs. complete failure with comparator |

| Conditions | ESC differentiation assay, compound added during mesoderm patterning (days 1-5) |

For biomanufacturing and regenerative medicine, ITD-1 is strictly required to achieve viable cardiomyocyte yields during critical early-stage differentiation windows where generic inhibitors cause total batch failure.

Pathway Selectivity: TGF-β vs. Activin A Inhibition

ITD-1 and SB-431542 both effectively inhibit TGF-β2 signaling, but they diverge sharply in their off-target effects. In SBE4-Luc reporter assays, ITD-1 inhibited TGF-β2 signaling with 92% efficacy while acting only as a weak, partial inhibitor of Activin A. SB-431542 achieved 99% efficacy against TGF-β2 but simultaneously abolished Activin A signaling [1].

| Evidence Dimension | Activin A Pathway Inhibition |

| Target Compound Data | ITD-1: Minimal/weak inhibition of Activin A |

| Comparator Or Baseline | SB-431542: Complete inhibition of Activin A |

| Quantified Difference | ITD-1 preserves parallel Activin A signaling, whereas SB-431542 eliminates it |

| Conditions | HEK293T cells transfected with Smad4 response element (SBE4-Luc) |

Procurement for complex signaling assays must prioritize ITD-1 when researchers need to decouple TGF-β responses from Activin A/Nodal pathways.

Receptor Clearance via Proteasomal Degradation

Unlike traditional kinase inhibitors that leave the receptor complex intact on the cell surface, ITD-1 actively induces the proteasomal degradation of TGFBR2. ITD-1 clears the receptor from the cell membrane with an IC50 of 0.4–0.8 µM [1]. This mechanism ensures sustained pathway silencing by physically removing the receptor, rather than relying on reversible ATP-competitive binding at the kinase domain.

| Evidence Dimension | Receptor Surface Expression |

| Target Compound Data | ITD-1: Induces TGFBR2 degradation (IC50 0.4–0.8 µM) |

| Comparator Or Baseline | Standard ALK inhibitors (e.g., SB-431542): No receptor degradation |

| Quantified Difference | Physical clearance of the receptor vs. functional blockade only |

| Conditions | In vitro proteasomal degradation assays |

ITD-1 is the necessary choice for experimental models requiring the physical depletion of TGFBR2 rather than transient kinase inhibition.

High-Yield Manufacturing of iPSC-Derived Cardiomyocytes

ITD-1 is the right choice for the directed differentiation of human induced pluripotent stem cells (hiPSCs) into cardiomyocytes. Because it permits Activin A signaling during early mesoderm patterning, it can be added to chemically defined media to maximize TNNT2+ cell yields, making it indispensable for large-scale biomanufacturing and regenerative medicine pipelines [1].

Decoupling TGF-β from Activin A/Nodal Signaling in Assays

In complex developmental or oncological models where TGF-β and Activin A pathways exert opposing or distinct effects, ITD-1 is a necessary reagent. Its highly specific degradation of TGFBR2 allows researchers to silence TGF-β signaling without the confounding off-target Activin A suppression caused by broad ALK4/5/7 inhibitors [1].

Targeted Protein Degradation (TPD) Benchmarking

As a non-PROTAC small molecule that natively induces proteasomal degradation of a specific membrane receptor, ITD-1 serves as a critical benchmark compound in targeted protein degradation research, specifically for establishing assays that monitor the internalization and clearance of the TGF-β receptor complex[1].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

Explore Compound Types